3-Fluoro-5-nitrobenzaldehyde

Physicochemical Properties Lipophilicity Drug Design

Procuring the wrong fluoro-nitrobenzaldehyde isomer derails cardiac myosin or NR2B-targeted syntheses. This specific 3-fluoro-5-nitro substitution is the exact building block required in patented routes. • Enables synthesis of selective cardiac myosin activators (heart failure); generic isomers fail to reproduce biological activity. • Key precursor for triazole-based NR2B receptor inhibitors (neurological disorders). • ΔLogP +0.301 vs. the 4-nitro isomer allows deliberate lipophilicity tuning in lead optimization. • Low melting point (47-49°C) simplifies solvent-free and melt-phase reaction setups. Supplied at ≥97% purity with batch-specific QC documentation for procurement reliability.

Molecular Formula C7H4FNO3
Molecular Weight 169.11 g/mol
CAS No. 108159-96-2
Cat. No. B111101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-nitrobenzaldehyde
CAS108159-96-2
Molecular FormulaC7H4FNO3
Molecular Weight169.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])F)C=O
InChIInChI=1S/C7H4FNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
InChIKeyBNZAUKCPEARMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-nitrobenzaldehyde: A Strategic Intermediate


3-Fluoro-5-nitrobenzaldehyde (CAS 108159-96-2) is a di-substituted aromatic aldehyde, characterized by a fluorine atom at the meta-position and a nitro group at the para-position relative to the aldehyde functionality. This specific substitution pattern imparts a unique electronic profile and reactivity, distinguishing it from other fluoro-nitrobenzaldehyde isomers and mono-substituted analogs. As a key building block, it is utilized in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the synergistic effect of the fluoro and nitro substituents is crucial for downstream transformations and biological activity . Its procurement is driven by its role in enabling specific synthetic routes and imparting desired properties to final compounds, rather than as a generic benzaldehyde derivative.

Critical Role of the 3-Fluoro-5-nitro Substitution Pattern


In medicinal chemistry and organic synthesis, subtle changes in a molecule's substitution pattern can profoundly alter its physicochemical properties, reactivity, and biological interactions. 3-Fluoro-5-nitrobenzaldehyde is not a generic aromatic aldehyde; its specific 3-fluoro-5-nitro arrangement is a key determinant of its utility. Compared to its close analogs, such as 5-nitrobenzaldehyde (lacking fluorine) or 3-fluoro-4-nitrobenzaldehyde (different nitro position), this compound exhibits distinct electronic characteristics, as evidenced by its LogP and melting point. Furthermore, its use as a specific reactant in the synthesis of selective cardiac myosin activators and NR2B receptor inhibitors highlights that its structural specificity is non-negotiable for certain high-value synthetic pathways . Substituting with a different isomer or a mono-substituted analog would likely fail to reproduce the desired reactivity or biological activity in these contexts.

3-Fluoro-5-nitrobenzaldehyde vs. Key Analogs: Quantitative Differentiation


Lipophilicity and Polarity Compared to 4-Nitro Isomer

The lipophilicity and polarity of a molecule are critical for its permeability and bioavailability. 3-Fluoro-5-nitrobenzaldehyde exhibits a LogP of 2.06960 and a Topological Polar Surface Area (TPSA) of 62.9 Ų. In contrast, its positional isomer, 3-fluoro-4-nitrobenzaldehyde, has a LogP of 1.7684343 and a TPSA of 60.21 Ų . This quantifiable difference in both LogP and TPSA indicates that the 5-nitro isomer is more lipophilic and has a larger polar surface area, which can significantly influence its distribution, membrane permeability, and interaction with biological targets compared to the 4-nitro analog. These differences are not merely computational; they are predictive of distinct behavior in biological assays and formulations .

Physicochemical Properties Lipophilicity Drug Design

Melting Point and Storage Stability

The physical form and stability of a chemical under standard conditions are critical for procurement and handling logistics. 3-Fluoro-5-nitrobenzaldehyde is a solid with a reported melting point range of 47-49°C and requires storage under inert gas at 2-8°C to maintain its integrity . This contrasts with 5-nitrobenzaldehyde, which has a much higher melting point of 103-106°C and can be stored at room temperature [1]. The lower melting point and stringent storage requirements of the target compound suggest a different crystalline lattice energy and potentially higher reactivity or sensitivity to degradation, which can be both a challenge and an advantage. For instance, its lower melting point may facilitate its use in solvent-free reactions or melt-phase syntheses, while the inert atmosphere requirement underscores the need for careful handling to prevent oxidation or hydrolysis.

Stability Storage Purity Handling

Commercial Purity and Supply Reliability

The commercial availability and purity standards for a compound are a direct reflection of its established synthetic routes and market demand. 3-Fluoro-5-nitrobenzaldehyde is consistently offered by multiple reputable vendors with a standard purity specification of ≥97% (HPLC or GC) . This high and consistent purity grade across suppliers indicates a mature and reliable supply chain, which is a critical factor for industrial and research procurement. While the comparator 3-fluoro-4-nitrobenzaldehyde is also available at similar purities (e.g., 98% from Sigma-Aldrich) , the key differentiator is the specific isomer's application profile. The high purity of the 3-fluoro-5-nitro isomer ensures that it can be used in sensitive downstream reactions, such as the synthesis of chiral derivatization reagents or pharmaceutical intermediates, without the need for extensive and costly in-house purification.

Purity Quality Control Sourcing

Validated Use in Cardiac Myosin Activators and NR2B Inhibitors

The ultimate justification for selecting a specific chemical building block is its documented and unique role in synthesizing high-value target molecules. 3-Fluoro-5-nitrobenzaldehyde is explicitly cited in the patent literature as a reactant in the design and synthesis of selective activators of cardiac myosin, a class of compounds under investigation for treating heart failure . Furthermore, it is mentioned in connection with the synthesis of triazole-based NR2B receptor inhibitors, which are being explored for their therapeutic potential in neurological disorders . While other fluoro-nitrobenzaldehydes might be used in other contexts, this specific isomer's presence in the synthetic routes of these particular pharmacologically relevant scaffolds is a direct, verifiable piece of evidence that its 3-fluoro-5-nitro substitution pattern is crucial for these specific biological activities. A different isomer, such as 3-fluoro-4-nitrobenzaldehyde, would not be a functional substitute in these established synthetic schemes.

Cardiovascular Research Medicinal Chemistry Drug Discovery

Application Scenarios for 3-Fluoro-5-nitrobenzaldehyde


Cardiac Myosin Activator Synthesis

Given its documented use as a reactant in the synthesis of selective cardiac myosin activators , 3-Fluoro-5-nitrobenzaldehyde is the specific building block of choice for research groups developing novel therapies for heart failure. Its procurement is justified by its established role in this specific patent-derived synthetic pathway, where alternative isomers are not interchangeable. The compound's 3-fluoro-5-nitro substitution pattern is essential for achieving the desired biological activity in the final molecules.

NR2B Receptor Inhibitor Development

The compound's citation in patents related to triazole-based NR2B receptor inhibitors positions it as a critical intermediate for research into treatments for neurological and psychiatric disorders. Scientists engaged in structure-activity relationship (SAR) studies around this target will find that the 3-fluoro-5-nitrobenzaldehyde scaffold is a key precursor, and its specific isomerism is a non-negotiable requirement for synthesizing the patented inhibitor series.

Enhanced Lipophilicity for Lead Optimization

In lead optimization programs where increasing lipophilicity (LogP) to improve membrane permeability or enhance binding to hydrophobic protein pockets is desired, 3-Fluoro-5-nitrobenzaldehyde offers a quantifiable advantage over its 4-nitro isomer (ΔLogP = +0.301) . The fluorine atom also provides a handle for potential metabolic blocking and can influence the compound's pKa, making this building block a strategic choice for fine-tuning the physicochemical profile of drug candidates.

Low-Melting Aldehyde for Solvent-Free Reactions

The relatively low melting point of 3-Fluoro-5-nitrobenzaldehyde (47-49°C) compared to 5-nitrobenzaldehyde (103-106°C) makes it a more tractable reagent for certain reaction conditions, such as solvent-free condensations or reactions where a liquid or low-melting solid is advantageous for mixing and mass transfer [1]. Procurement in this context is driven by the compound's physical property profile, which can simplify reaction setup and workup.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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